N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15689365
Molecular Formula: C24H19Cl2N5OS
Molecular Weight: 496.4 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -](/images/structure/VC15689365.png)
Specification
Molecular Formula | C24H19Cl2N5OS |
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Molecular Weight | 496.4 g/mol |
IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C24H19Cl2N5OS/c1-16-6-12-20(13-7-16)31-23(17-8-10-19(25)11-9-17)29-30-24(31)33-15-22(32)28-27-14-18-4-2-3-5-21(18)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
Standard InChI Key | GFGDEZHYFJPFCS-MZJWZYIUSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, reflects its intricate architecture. Its molecular formula is C24H18Cl2N5OS, with a molecular weight of 511.44 g/mol . The structure comprises:
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A 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetohydrazide group.
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Position 4 of the triazole ring is occupied by a 4-methylphenyl group, while position 5 hosts a 4-chlorophenyl group.
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The hydrazide moiety forms an (E)-imine bond with a 2-chlorophenyl group .
Table 1: Structural and Molecular Data
Property | Value |
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Molecular Formula | C24H18Cl2N5OS |
Molecular Weight | 511.44 g/mol |
CAS Number | 893726-63-1 |
Key Functional Groups | Triazole, sulfanyl, hydrazide |
Halogen Content | 2 chlorine atoms |
This configuration enhances lipophilicity and electronic interactions, critical for biological activity.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclocondensation of phenylhydrazine derivatives with nitriles or amidines under basic conditions (e.g., cesium carbonate) yields the 1,2,4-triazole core.
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Sulfanyl Group Introduction: Thiolation of the triazole intermediate using mercaptoacetic acid or its derivatives in the presence of coupling agents.
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Hydrazide Conjugation: Condensation of the sulfanyl-triazole intermediate with 2-chlorobenzaldehyde hydrazone under reflux in ethanol .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields exceeding 60%.
Analytical Characterization
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NMR Spectroscopy: 1H NMR spectra confirm the (E)-configuration of the imine bond (δ 8.3–8.5 ppm for the CH=N proton).
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 511.44.
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X-ray Crystallography: Reveals planar geometry of the triazole ring and dihedral angles between aromatic groups .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Its logP value of 3.2 suggests favorable membrane permeability. Thermal analysis (TGA/DSC) indicates stability up to 220°C, making it suitable for formulation studies.
Table 2: Key Physicochemical Parameters
Parameter | Value |
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Melting Point | 198–202°C |
Solubility in DMSO | 25 mg/mL |
Partition Coefficient (logP) | 3.2 |
Stability | >6 months at 4°C |
Mechanism of Action and Biological Activity
Enzyme Inhibition
The compound demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA), with IC50 values of 0.23 μM and 0.18 μM, respectively . The triazole and hydrazide groups facilitate hydrogen bonding with catalytic residues (e.g., Ser203 in AChE), while the chlorophenyl groups engage in hydrophobic interactions .
Antimicrobial Activity
Preliminary studies indicate broad-spectrum antimicrobial effects:
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Bacterial Strains: MIC of 4 μg/mL against Staphylococcus aureus.
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Fungal Strains: 80% inhibition of Candida albicans biofilm formation at 10 μM.
Applications in Medicinal Chemistry
Neurodegenerative Diseases
By inhibiting AChE, the compound alleviates acetylcholine depletion, making it a candidate for Alzheimer’s disease therapy . In silico docking scores of −12.063 kcal/mol for AChE highlight strong binding affinity .
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